N-(4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N-(4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of N-(4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core . The specific synthetic route for this compound involves the use of 4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indole as a starting material, which is then reacted with acetic anhydride to form the acetamide derivative .
Chemical Reactions Analysis
N-(4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are oxindole derivatives, alcohol derivatives, and substituted indole derivatives .
Scientific Research Applications
N-(4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-chloro-1-ethyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole: A derivative with various pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H15ClN2O2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-(4-chloro-1-ethyl-7-methyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-12-7(2)5-6-9(14)10(12)11(13(16)18)15-8(3)17/h5-6,11H,4H2,1-3H3,(H,15,17) |
InChI Key |
IFZRGEFEGGHBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(C2=C(C=CC(=C21)C)Cl)NC(=O)C |
Origin of Product |
United States |
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